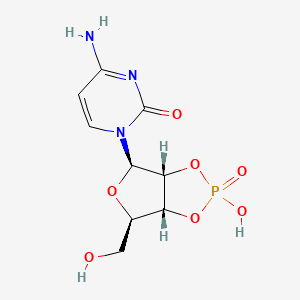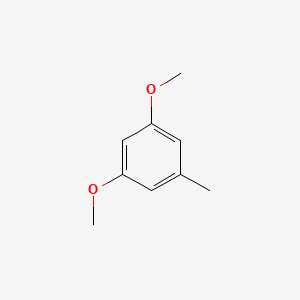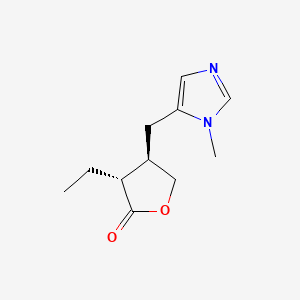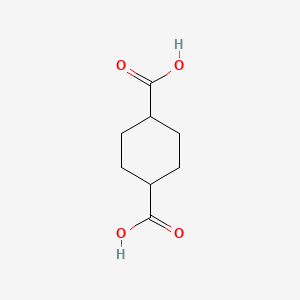
Ácido 1,4-ciclohexanodicarboxílico
Descripción general
Descripción
1,4-cyclohexanedicarboxylic acid is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4.
Aplicaciones Científicas De Investigación
Síntesis de Diversos Compuestos Orgánicos
El 1,4-CHDA sirve como un reactivo vital para sintetizar diversos compuestos orgánicos . Sus propiedades versátiles lo convierten en un actor clave en la investigación científica, contribuyendo al desarrollo de una amplia gama de compuestos orgánicos .
Catalizador en la Polimerización de Olefinas
El 1,4-CHDA actúa como un catalizador en la polimerización de olefinas . Este proceso es crucial en la producción de polímeros, que tienen una amplia gama de aplicaciones en diversas industrias .
Reactivo en la Síntesis de Poliésteres
El 1,4-CHDA se usa como un reactivo en la síntesis de poliésteres . Los poliésteres se usan ampliamente en la industria textil, así como en la producción de diversos bienes de consumo .
Producción de Copolíamidas
El 1,4-CHDA se usa en la producción de copolíamidas . Estos materiales tienen excelentes propiedades térmicas y mecánicas, lo que los hace adecuados para su uso en una variedad de aplicaciones .
Mejora de las Propiedades Mecánicas de los Materiales
La adición de 1,4-CHDA a los materiales puede mejorar sus propiedades mecánicas . Por ejemplo, se ha demostrado que aumenta el módulo de Young y la resistencia a la tracción de las copolíamidas .
Mejora de las Propiedades Térmicas de los Materiales
El 1,4-CHDA también puede mejorar las propiedades térmicas de los materiales . Se ha demostrado que aumenta las temperaturas de transición vítrea de las copolíamidas .
Mecanismo De Acción
Target of Action
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4 . It is primarily used in the synthesis of polyesters and polyamides , serving as a monomer in the production of these polymers. Therefore, its primary targets are the polymer chains where it is incorporated.
Mode of Action
1,4-CHDA interacts with its targets (polymer chains) through polymerization reactions. In these reactions, the carboxylic acid groups of 1,4-CHDA react with other monomers, forming ester or amide bonds and resulting in the formation of long polymer chains .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-CHDA is the polymerization process. This compound serves as a building block in the synthesis of polyesters and polyamides . The resulting polymers can have various applications, including the production of engineering plastics, car industry components, electric wires, mechanical components, monofilaments, films, sports equipment, telecom, shoes, and technological textiles .
Result of Action
The incorporation of 1,4-CHDA into polymer chains results in polymers with enhanced properties. For instance, 1,4-CHDA-based polyesters exhibit better weatherability, higher impact strength, and faster stress relaxation . These enhanced properties make the resulting polymers suitable for various applications, including those requiring durability and resistance to environmental factors .
Action Environment
The efficacy and stability of 1,4-CHDA in polymer production can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of catalysts, and the nature of the other monomers involved in the reaction . For instance, the cis and trans isomers of 1,4-CHDA can exhibit different properties, influencing the characteristics of the resulting polymers .
Direcciones Futuras
The role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer has been explored in depth . The introduction of the rigid structure of 1,4-cyclohexanedicarboxylic acid (CHDA) has shown to improve thermal stability, increase glass transition temperature, and improve mechanical properties . This suggests that 1,4-Cyclohexanedicarboxylic acid has potential for future applications in the synthesis of polymers with very different properties .
Análisis Bioquímico
Biochemical Properties
1,4-Cyclohexanedicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of polycarbonates and metal-organic frameworks . It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been studied as a precursor to polycarbonates, where it interacts with enzymes involved in polymerization processes . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which stabilize the resulting structures.
Cellular Effects
1,4-Cyclohexanedicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the rigidity and elasticity of cellular structures, which can impact cell function . Additionally, its interaction with cell signaling pathways can lead to changes in gene expression, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 1,4-Cyclohexanedicarboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions often involve the formation of hydrogen bonds and coordination complexes with metal ions, which can alter the activity of enzymes and other proteins. Changes in gene expression are also mediated through these molecular interactions, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Cyclohexanedicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to 1,4-Cyclohexanedicarboxylic acid in in vitro and in vivo studies has revealed potential impacts on cellular health and function, which are important considerations for its use in biochemical applications.
Dosage Effects in Animal Models
The effects of 1,4-Cyclohexanedicarboxylic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1,4-Cyclohexanedicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biochemical compounds . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 1,4-Cyclohexanedicarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biochemical activity, as it needs to reach specific sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of 1,4-Cyclohexanedicarboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for its activity and function, as they determine where within the cell the compound can interact with enzymes and other biomolecules. Understanding these localization mechanisms is important for optimizing its use in biochemical applications.
Propiedades
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1076-97-7, 619-81-8, 619-82-9 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hexahydroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-cyclohexanedicarboxylic acid?
A1: 1,4-Cyclohexanedicarboxylic acid has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: What are the key spectroscopic features of 1,4-cyclohexanedicarboxylic acid?
A2: While specific spectroscopic data is not provided in the research excerpts, 1,4-cyclohexanedicarboxylic acid can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR would reveal characteristic peaks for carboxylic acid functional groups (C=O and O-H stretches), while NMR would provide detailed information on the hydrogen and carbon environments within the molecule. [, , ]
Q3: Does the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid impact its properties?
A3: Yes, the cis/trans isomerism significantly influences the properties of 1,4-cyclohexanedicarboxylic acid. For instance, polymers synthesized with varying ratios of cis- and trans-1,4-cyclohexanedicarboxylic acid exhibit distinct thermal and mechanical behaviors. [, , , ] Generally, the trans isomer is favored at higher temperatures and in crystalline phases. []
Q4: How does the conformation of 1,4-cyclohexanedicarboxylic acid affect its coordination behavior in metal-organic frameworks (MOFs)?
A4: The flexible nature of 1,4-cyclohexanedicarboxylic acid allows for different conformations (e.g., e,e-trans, a,a-trans, e,a-cis), each influencing its coordination to metal ions during MOF synthesis. This results in a diverse range of MOF structures with varying pore sizes and shapes, impacting their applications in areas like gas adsorption and separation. [, ]
Q5: What are the main applications of 1,4-cyclohexanedicarboxylic acid?
A5: 1,4-Cyclohexanedicarboxylic acid is primarily utilized as a monomer in the production of polyesters and polyamides. These polymers find extensive use in various industries, including textiles, packaging, and coatings. [, , , , ]
Q6: How does 1,4-cyclohexanedicarboxylic acid contribute to the properties of polyesters?
A6: Incorporating 1,4-cyclohexanedicarboxylic acid into polyesters can impact their thermal properties, often leading to a decrease in melting temperature. This modification can be achieved without significantly compromising the material's tensile and elastic properties. [] The cis isomer tends to enhance elasticity, while the trans isomer contributes to rigidity. []
Q7: Can 1,4-cyclohexanedicarboxylic acid be used to create biodegradable polymers?
A7: Yes, polyanhydrides synthesized from 1,4-cyclohexanedicarboxylic acid have shown promise in drug delivery applications due to their biodegradability. The degradation rate can be further tuned by incorporating other monomers like adipic acid. []
Q8: What factors influence the degradation rate of polyanhydrides based on 1,4-cyclohexanedicarboxylic acid?
A8: Several factors, including the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid, crystallinity of the polymer, and the presence of other monomers within the polymer chain, can impact the degradation rate. For instance, higher crystallinity generally results in slower degradation. []
Q9: How does 1,4-cyclohexanedicarboxylic acid contribute to the performance of polyurethane-polysiloxane ceramer coatings?
A9: In polyurethane-polysiloxane ceramer coatings, the 1,4-cyclohexanedicarboxylic acid-derived polyester serves as the primary component, imparting desired mechanical properties. The addition of polysiloxane enhances adhesion and corrosion resistance. []
Q10: Is 1,4-cyclohexanedicarboxylic acid used in catalytic applications?
A10: While 1,4-cyclohexanedicarboxylic acid itself is not typically a catalyst, its synthesis can involve catalytic processes. For example, the hydrogenation of terephthalic acid to produce 1,4-cyclohexanedicarboxylic acid often employs catalysts containing ruthenium and tin. []
Q11: What factors influence the selectivity of catalytic hydrogenation reactions involving 1,4-cyclohexanedicarboxylic acid?
A11: The choice of catalyst, specifically the type of tin compound and support material used, can significantly impact the selectivity of hydrogenation. Additionally, the ratio of tin to ruthenium in bimetallic catalysts influences the formation of specific active sites that favor the production of desired products like 1,4-cyclohexanedimethanol. []
Q12: Have computational methods been used to study 1,4-cyclohexanedicarboxylic acid and its derivatives?
A12: Yes, computational methods like molecular docking have been employed to investigate the interactions between 1,4-cyclohexanedicarboxylic acid-based polymers and enzymes like lipases. These simulations help understand the degradation mechanisms of these polymers in various solvent systems. []
Q13: Can computational modeling predict the properties of 1,4-cyclohexanedicarboxylic acid-based polymers?
A13: While not explicitly mentioned in the provided research, computational techniques like molecular dynamics simulations can potentially be used to predict the properties of these polymers. Such simulations could provide insights into their thermal behavior, mechanical strength, and degradation profiles.
Q14: How does the structure of 1,4-cyclohexanedicarboxylic acid relate to its activity in drug delivery systems?
A14: The cyclic structure and presence of two carboxylic acid groups in 1,4-cyclohexanedicarboxylic acid allow for the formation of polyanhydrides. These polymers can encapsulate and release drugs in a controlled manner. The degradation rate, influenced by the polymer's structure, dictates the drug release profile. []
Q15: Can 1,4-cyclohexanedicarboxylic acid be used to deliver hydrolytically labile drugs?
A15: Yes, 1,4-cyclohexanedicarboxylic acid-based polyanhydrides have demonstrated the ability to encapsulate and protect hydrolytically labile drugs like azanucleosides. These formulations shield the drugs from premature degradation, potentially improving their bioavailability and therapeutic efficacy. []
Q16: What is known about the toxicity of 1,4-cyclohexanedicarboxylic acid and its derivatives?
A16: Research suggests that crude 4-methylcyclohexanemethanol (MCHM), which contains 1,4-cyclohexanedicarboxylic acid and its derivatives, exhibits low to moderate acute and subchronic oral toxicity. Studies also indicate low mutagenic and carcinogenic potential for these compounds. []
Q17: Are there any environmental concerns associated with 1,4-cyclohexanedicarboxylic acid?
A17: While the provided research excerpts do not extensively cover the environmental impact, it is crucial to consider the potential effects of 1,4-cyclohexanedicarboxylic acid and its derivatives throughout their lifecycle, from production and use to disposal. Implementing appropriate waste management and recycling strategies can help mitigate any negative environmental consequences. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


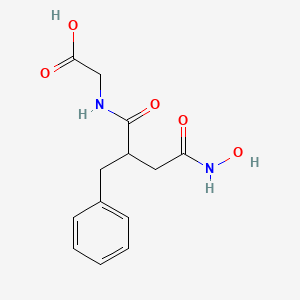
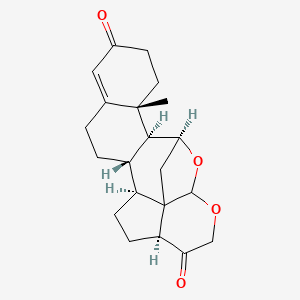

![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
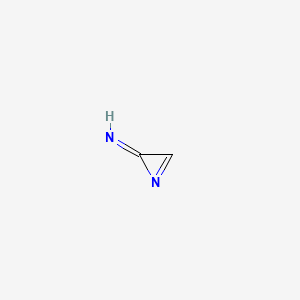

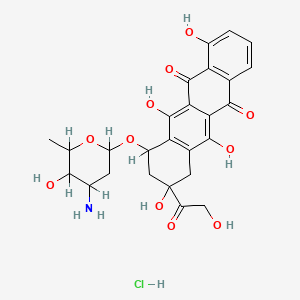
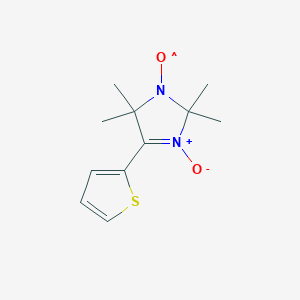

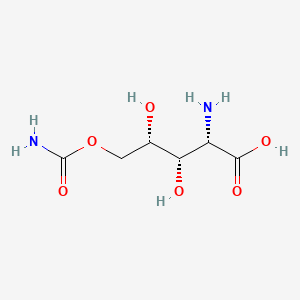
![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
